2-[Bis(2,4,6-trimethylphenyl)phosphino]-N-[(8alpha,9S)-6'-methoxycinchonan-9-yl]benzamide
Description
This compound integrates a cinchona alkaloid backbone with a phosphino-benzamide moiety. The cinchona core [(8α,9S)-6'-methoxycinchonan-9-yl] is derived from natural alkaloids, known for chiral environments in asymmetric catalysis . The phosphino group [Bis(2,4,6-trimethylphenyl)phosphino] enhances electron-donating properties, while the benzamide linker provides rigidity. Its CAS number is 1630973-03-3, with molecular weight 812.87 (C₅₄H₄₂N₂O₂P₂) . It is commercially available (e.g., CymitQuimica) as a catalyst precursor or ligand in enantioselective reactions .
Properties
Molecular Formula |
C45H50N3O2P |
|---|---|
Molecular Weight |
695.9 g/mol |
IUPAC Name |
2-bis(2,4,6-trimethylphenyl)phosphanyl-N-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]benzamide |
InChI |
InChI=1S/C45H50N3O2P/c1-9-33-26-48-19-17-34(33)24-40(48)42(36-16-18-46-39-15-14-35(50-8)25-38(36)39)47-45(49)37-12-10-11-13-41(37)51(43-29(4)20-27(2)21-30(43)5)44-31(6)22-28(3)23-32(44)7/h9-16,18,20-23,25,33-34,40,42H,1,17,19,24,26H2,2-8H3,(H,47,49)/t33-,34-,40-,42-/m0/s1 |
InChI Key |
OOIUKCPHCNGTCM-LLJQWCRPSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)P(C2=CC=CC=C2C(=O)N[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)C5=C6C=C(C=CC6=NC=C5)OC)C7=C(C=C(C=C7C)C)C)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)P(C2=CC=CC=C2C(=O)NC(C3CC4CCN3CC4C=C)C5=C6C=C(C=CC6=NC=C5)OC)C7=C(C=C(C=C7C)C)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[Bis(2,4,6-trimethylphenyl)phosphino]-N-[(8alpha,9S)-6’-methoxycinchonan-9-yl]benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the phosphino group: This step involves the reaction of 2,4,6-trimethylphenyl derivatives with a suitable phosphorus reagent under controlled conditions.
Attachment of the cinchonan derivative: The cinchonan derivative is then introduced through a nucleophilic substitution reaction, where the nitrogen atom of the cinchonan derivative attacks the electrophilic center of the phosphino group.
Final coupling: The final step involves coupling the intermediate product with benzamide under specific reaction conditions to form the desired compound.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
2-[Bis(2,4,6-trimethylphenyl)phosphino]-N-[(8alpha,9S)-6’-methoxycinchonan-9-yl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The phosphino group can be oxidized to form phosphine oxides under mild conditions using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of secondary amines.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[Bis(2,4,6-trimethylphenyl)phosphino]-N-[(8alpha,9S)-6’-methoxycinchonan-9-yl]benzamide has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in asymmetric synthesis and chiral catalysis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where chiral molecules play a crucial role.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of other complex organic compounds
Mechanism of Action
The mechanism of action of 2-[Bis(2,4,6-trimethylphenyl)phosphino]-N-[(8alpha,9S)-6’-methoxycinchonan-9-yl]benzamide involves its interaction with specific molecular targets and pathways. The phosphino group can coordinate with metal ions, forming stable complexes that can act as catalysts in various chemical reactions. The cinchonan derivative can interact with biological targets, such as enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Cinchona-Based Thiourea and Urea Derivatives
- N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(8α,9S)-6′-methoxycinchonan-9-yl]thiourea (CAS 852913-16-7): Structure: Replaces phosphino-benzamide with a thiourea group. Function: Acts as a bifunctional organocatalyst in decarboxylative protonation, achieving >90% enantiomeric excess (ee) in α-substituted ketone synthesis . Key Difference: Thiourea’s hydrogen-bonding capability contrasts with the phosphino group’s metal-coordination utility .
- N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(8α,9S)-6′-methoxycinchonan-9-yl]urea (CAS 957770-66-0): Structure: Urea linkage instead of thiourea or phosphino-benzamide. Function: Less acidic than thiourea, reducing catalytic activity in proton transfer reactions but useful in milder conditions .
Selenourea Cinchona Derivatives
- N,N′-bis[(8S,9S)-6′-Methoxycinchonan-9-yl]selenourea: Structure: Selenium replaces sulfur in the urea group. Function: Demonstrates superior nucleophilicity in Michael additions but lower thermal stability compared to thioureas .
Phosphino-Containing Analogues
- N,N'-(9,10-Dihydro-9,10-ethanoanthracene-11,12-diyl)bis[2-(diphenylphosphino)benzamide] (CAS 178231-63-5): Structure: Anthracene-linked bis-phosphino benzamide. Function: Used in transition-metal catalysis (e.g., palladium-mediated cross-coupling) due to chelating ability . Key Difference: Bulkier framework reduces solubility but enhances steric control vs. the mono-phosphino target compound .
Catalytic Performance and Enantioselectivity
Key Insights :
- The target compound’s phosphino group may enable transition-metal coordination (e.g., Ru or Ir complexes) for asymmetric hydrogenation, unlike purely organic thioureas/ureas .
- Thiourea derivatives excel in organocatalysis via H-bonding, while phosphino ligands favor metal-mediated pathways .
Electronic and Steric Effects
- Cinchona Backbone: The 6'-methoxy group enhances chiral induction vs. non-methoxy variants (e.g., hydroquinidine derivatives in ) .
Biological Activity
Chemical Structure and Properties
The compound has a molecular weight of 695.9 g/mol and features a complex structure that combines a phosphine moiety with a cinchona alkaloid derivative. The presence of the trimethylphenyl groups enhances its steric properties, which may influence its reactivity and interactions with biological targets .
The biological activity of this compound can be attributed to its ability to act as a ligand in various catalytic processes. Phosphine ligands are known to facilitate reactions in metal-catalyzed processes, which can lead to the formation of biologically active compounds. The specific interactions with metal centers can modulate enzymatic activities and influence metabolic pathways.
Anticancer Activity
Recent studies have suggested that phosphine-based compounds exhibit anticancer properties. For instance, research has indicated that similar phosphine ligands can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The mechanism often involves the modulation of reactive oxygen species (ROS) levels and the subsequent activation of stress response pathways .
Case Studies
- In Vitro Studies : In a study examining the effects of phosphine ligands on breast cancer cells, it was found that treatment with a related phosphine compound resulted in significant cell death and inhibited cell proliferation. This effect was linked to the activation of apoptotic markers such as caspase-3 and PARP cleavage .
- Animal Models : Another study utilized animal models to evaluate the efficacy of phosphine ligands in tumor growth inhibition. The results demonstrated a marked reduction in tumor size when treated with these compounds compared to control groups, suggesting potential for therapeutic applications in oncology .
Pharmacological Potential
The unique structure of 2-[Bis(2,4,6-trimethylphenyl)phosphino]-N-[(8alpha,9S)-6'-methoxycinchonan-9-yl]benzamide suggests it could serve as a lead compound for developing new pharmacological agents. Its ability to interact with various biological targets makes it a candidate for further exploration in drug development.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
